molecular formula C13H17FN6O2S B6575330 1-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine CAS No. 1040680-42-9

1-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine

Cat. No.: B6575330
CAS No.: 1040680-42-9
M. Wt: 340.38 g/mol
InChI Key: PHINLZMVMPTERU-UHFFFAOYSA-N
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Description

1-{[1-(3-Fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine is a heterocyclic compound featuring a piperazine core substituted with a methanesulfonyl group and a tetrazole ring linked via a methylene bridge. The tetrazole moiety is further substituted with a 3-fluorophenyl group, conferring unique electronic and steric properties. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors or enzymes, such as kinase inhibitors or modulators of protein-protein interactions .

The tetrazole ring, a bioisostere for carboxylic acids, offers metabolic stability and improved pharmacokinetic profiles .

Properties

IUPAC Name

1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN6O2S/c1-23(21,22)19-7-5-18(6-8-19)10-13-15-16-17-20(13)12-4-2-3-11(14)9-12/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHINLZMVMPTERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[1-(3-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methanesulfonylpiperazine is a member of the tetrazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H15FN6O2S
  • Molecular Weight : 314.35 g/mol
  • CAS Number : Not specified

The compound features a tetrazole ring, a piperazine moiety, and a methanesulfonyl group, which contribute to its chemical reactivity and biological activity.

Anticancer Properties

Recent studies have indicated that tetrazole derivatives exhibit significant anticancer properties. The presence of the tetrazole ring is crucial for this activity as it interacts with key cellular targets involved in cancer proliferation and survival.

Table 1: Cytotoxic Activity of Tetrazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound AA431 (skin cancer)1.98 ± 1.22
Compound BJurkat (leukemia)1.61 ± 1.92
Compound CHT-29 (colon cancer)<10 (effective)

The mechanism by which these compounds exert their anticancer effects often involves:

  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
  • Enzyme Inhibition : Inhibition of key metabolic enzymes such as acetylcholinesterase (AChE), disrupting cancer cell metabolism.
  • Protein Interactions : Molecular dynamics simulations suggest interactions with proteins through hydrophobic contacts and hydrogen bonding.

Antimicrobial Activity

Tetrazole derivatives have also shown promising antimicrobial activity against various pathogens. A series of synthesized tetrazoles were evaluated for their in vitro antibacterial and antifungal properties.

Table 2: Antimicrobial Activity of Tetrazole Derivatives

CompoundTarget OrganismZone of Inhibition (mm)
Compound DE. coli20
Compound ES. aureus18
Compound FC. albicans15

In studies, certain derivatives exhibited better activity than standard antibiotics such as ampicillin and fluconazole against tested cultures. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Molecular Targets : The compound may bind to specific enzymes or receptors, altering their activity.
  • Pathways Involved : It could modulate signaling pathways such as PI3K-AKT or MAPK, influencing cellular processes like proliferation and apoptosis.

Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry evaluated the anticancer efficacy of various tetrazole derivatives, including the compound . Results indicated that it significantly inhibited the growth of multiple cancer cell lines, showcasing its potential as an anticancer agent .

Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, a series of new tetrazole compounds were synthesized and screened against standard bacterial strains. The results demonstrated that certain derivatives displayed enhanced antimicrobial activity compared to conventional antibiotics .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Differences Potential Implications Reference
Target Compound Piperazine-tetrazolylmethyl 3-Fluorophenyl, methanesulfonyl Not explicitly stated (estimated ~380–400) Reference compound N/A
BJ06819 Piperazine-tetrazolylmethyl 3-Fluorophenyl, dimethylsulfonamide 369.42 Sulfonamide group instead of methanesulfonyl Reduced molecular weight; altered solubility and binding affinity due to dimethyl substitution
1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(methylsulfonyl)piperazine Piperazine-tetrazolylmethyl 4-Methoxyphenyl, methanesulfonyl Not explicitly stated Methoxy (electron-donating) vs. fluoro (electron-withdrawing) Enhanced electron density may reduce receptor affinity compared to fluorophenyl derivatives
1-cyclopropanecarbonyl-4-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine Piperazine-tetrazolylmethyl 4-Ethoxyphenyl, cyclopropanecarbonyl 356.42 Cyclopropane rigidity; ethoxy group Improved metabolic stability; potential steric hindrance
1-{[1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl]methyl}-4-(9H-xanthen-9-carbonyl)piperazine Piperazine-tetrazolylmethyl 3,4-Difluorophenyl, xanthene-carbonyl Not explicitly stated Additional fluorine atom; bulky xanthene group Increased lipophilicity; possible fluorescence properties
1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine Piperazine-tetrazolylmethyl 4-Fluorobenzyl, 4-methylphenyl Not explicitly stated Benzyl linker; methylphenyl substitution Altered conformational flexibility; steric effects

Key Structural Determinants of Activity

  • Fluorophenyl vs. Methoxyphenyl : The electron-withdrawing fluorine atom in the target compound likely enhances binding to hydrophobic pockets in target proteins compared to methoxy groups .
  • Sulfonyl Groups : Methanesulfonyl (target) vs. sulfonamide (BJ06819) differences impact hydrogen-bonding capacity and metabolic stability. Sulfonamides are more prone to enzymatic hydrolysis than sulfones .
  • Linker Flexibility : The methylene bridge in the target compound allows conformational flexibility, whereas rigid linkers (e.g., cyclopropane in ) may restrict binding modes.

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